REACTION_CXSMILES
|
[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[CH2:16]([O:18][C:19](=[O:22])[CH2:20][NH2:21])[CH3:17].B(F)(F)F.CCOCC.C(N(CCCC)CCCC)CCC>O.C1(C)C=CC=CC=1>[CH2:16]([O:18][C:19](=[O:22])[CH2:20][N:21]=[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH3:17] |f:1.2,3.4|
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Name
|
|
Quantity
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5.52 g
|
Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
8.46 g
|
Type
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reactant
|
Smiles
|
Cl.C(C)OC(CN)=O
|
Name
|
|
Quantity
|
67 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
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C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Type
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CUSTOM
|
Details
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The reaction mixture was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The slurry was heated
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Type
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TEMPERATURE
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Details
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to reflux (112˜113° C.)
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to 15–25° C.
|
Type
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CUSTOM
|
Details
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After phase separation
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Type
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CONCENTRATION
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Details
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the organic phase was concentrated to 50% (w/w) under reduced pressure at <40°
|
Type
|
ADDITION
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Details
|
followed by addition of methanol (3 mL)
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled to 10° C.
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
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30 min
|
Type
|
FILTRATION
|
Details
|
The resultant slurry was filtered
|
Type
|
WASH
|
Details
|
The wet cake was washed with cold water/methanol (5:1 v/v, 2×20 mL)
|
Type
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CUSTOM
|
Details
|
dried under vacuum at 20° C. for 24 h
|
Duration
|
24 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CN=C(C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |